5,7,7-Trimethyloctan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
93954-01-9 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
5,7,7-trimethyloctan-1-amine |
InChI |
InChI=1S/C11H25N/c1-10(7-5-6-8-12)9-11(2,3)4/h10H,5-9,12H2,1-4H3 |
InChI Key |
WCQDPOQTHZAXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN)CC(C)(C)C |
Origin of Product |
United States |
Overview of Branched Alkyl Primary Amines in Chemical Research
Significance and Research Context of Branched Aliphatic Primary Amines
Branched aliphatic primary amines are crucial building blocks in organic synthesis. Their ability to modulate physicochemical properties such as solubility, lipophilicity, and basicity makes them significant motifs in the design of biologically active molecules. These compounds are frequently incorporated into pharmaceuticals and agrochemicals to enhance their efficacy and bioavailability. chemrxiv.orgmdpi.com For instance, the steric bulk provided by the branched alkyl chain can influence how a molecule interacts with biological targets like enzymes or receptors. chemrxiv.org
In materials science, branched amines are used as precursors for surfactants and polymers. The branching of the alkyl chain affects the packing of the molecules, influencing the properties of the resulting materials. Furthermore, the development of new synthetic methods to access structurally complex and sterically hindered amines remains an active and important area of chemical research. chemrxiv.orgrsc.org
Structural Characteristics of Branched Primary Octanamines
Primary octanamines are amines with an eight-carbon backbone. The position of the amine group and the branching of the carbon chain define the specific isomer and its properties. A primary amine is characterized by a nitrogen atom bonded to one carbon atom and two hydrogen atoms. iitk.ac.in
The structure of a branched primary octanamine, such as 5,7,7-Trimethyloctan-1-amine, has several key features:
A Primary Amine Group: The -NH₂ group is the site of the molecule's basicity and nucleophilicity. wikipedia.org
An Eight-Carbon Chain: The length of the carbon chain contributes to the molecule's lipophilicity.
Branching: The presence of alkyl groups (in this case, methyl groups) as branches on the main carbon chain introduces steric hindrance. fiveable.me This steric bulk can decrease the accessibility of the nitrogen's lone pair of electrons, which in turn affects the amine's reactivity and basicity compared to its linear isomer, 1-Octanamine. fiveable.mestackexchange.com
The physical properties of amines are significantly influenced by their structure. For instance, branching generally lowers the boiling point compared to a straight-chain amine of the same molecular weight because the more compact, spherical shape of branched molecules reduces the surface area available for intermolecular van der Waals forces. docbrown.info However, primary amines can form hydrogen bonds, which leads to higher boiling points than alkanes of similar molecular weight. iitk.ac.indocbrown.info
| Compound Name | Structure | Boiling Point (°C) | CAS Number |
|---|---|---|---|
| 1-Octanamine | Linear | 178-180 | 111-86-4 |
| 2-Octanamine | Branched (at C2) | 163-165 | 693-16-3 |
| 3,7-Dimethyloctan-1-amine | Branched | Not readily available | 13887-74-6 |
Table data sourced from multiple references. ontosight.ainist.govbldpharm.com
Historical Development in the Study of Branched Primary Amines
The synthesis of amines is a cornerstone of organic chemistry. Early methods for preparing primary amines, such as the reaction of alkyl halides with ammonia (B1221849), often resulted in mixtures of primary, secondary, and tertiary amines, making purification difficult. wikipedia.org
To overcome these challenges, more selective methods were developed. The Gabriel synthesis , for example, provides a reliable route to primary amines by using potassium phthalimide (B116566) to avoid over-alkylation. Another classical and widely used method is the reductive amination of aldehydes and ketones. However, for the synthesis of sterically hindered α-branched amines, the condensation step to form the imine intermediate can be challenging. rsc.org
In recent decades, significant progress has been made in developing more sophisticated and efficient methods for synthesizing branched amines. These include:
Transition-Metal-Catalyzed Reactions: Methods using catalysts based on metals like palladium, copper, or cobalt have enabled the direct formation of C-N bonds under milder conditions. acs.org
Photoredox Catalysis: Visible-light-mediated reactions have emerged as powerful tools for generating alkyl radicals that can then be coupled with imines to form highly complex and α-branched amines. chemrxiv.orgrsc.org These modern methods provide access to a wide range of amine structures that were previously difficult to synthesize. chemrxiv.org
Chemical Data for this compound
Specific experimental data for this compound is not widely available in the scientific literature. The information presented below is based on computational predictions and data from structurally related compounds.
| Property | Value | Source/Note |
|---|---|---|
| This compound | ||
| Molecular Formula | C₁₁H₂₅N | - |
| Molecular Weight | 171.32 g/mol | - |
| CAS Number | 93954-01-9 | chemsrc.com |
| Related Compound: 5,7,7-Trimethyloctan-1-ol | ||
| Molecular Formula | C₁₁H₂₄O | chemsrc.com |
| Boiling Point | 211.8 °C at 760 mmHg | chemsrc.com |
| Density | 0.828 g/cm³ | chemsrc.com |
Note: The properties of the corresponding alcohol, 5,7,7-Trimethyloctan-1-ol, are provided for illustrative comparison. Amines generally have slightly lower boiling points than alcohols of similar molecular weight due to weaker hydrogen bonding. iitk.ac.in
Synthetic Methodologies for Branched Primary Octanamines
General Strategies for Primary Amine Synthesis Relevant to Branched Structures
Several classical and modern organic reactions can be adapted to produce branched primary amines. The choice of method often depends on the availability of starting materials, desired yield, and the presence of other functional groups.
Reductive amination is a highly versatile and widely used method for synthesizing amines. rsc.orglibretexts.org This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org For the synthesis of branched primary amines, a ketone is the required starting material. The reaction is typically performed in a single step in the presence of a suitable reducing agent. libretexts.orgpressbooks.pub
The synthesis of a branched primary amine via this method begins with the nucleophilic addition of ammonia to the carbonyl carbon of a ketone, forming an unstable carbinolamine. This intermediate then dehydrates to form an imine (or ketimine). The C=N double bond of the imine is subsequently reduced to afford the primary amine. libretexts.org
Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the imine over the ketone. libretexts.orgresearchgate.net Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) over metal catalysts such as nickel, rhodium, or ruthenium is an effective, atom-economical approach. rsc.orgpressbooks.pubspringernature.com
General Reaction Scheme for Reductive Amination of a Ketone

To synthesize 5,7,7-Trimethyloctan-1-amine, the corresponding ketone, 5,7,7-Trimethyloctan-2-one, would be reacted with ammonia in the presence of a reducing agent.
The reduction of nitriles provides a reliable route to primary amines, extending the carbon chain by one carbon from the precursor alkyl halide. libretexts.orgaakash.ac.in This two-step sequence involves first introducing the nitrile group via nucleophilic substitution (SN2) of an alkyl halide with a cyanide salt, followed by reduction. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.orgaakash.ac.in
A more sophisticated approach for creating branched amines involves the tandem alkylation-reduction of a nitrile. acs.org In this one-pot procedure, a nitrile is first treated with a Grignard reagent, which adds to the cyano group to form an intermediate imine anion complex. acs.orgolemiss.edu Subsequent reduction of this intermediate, for instance with lithium in liquid ammonia or metal-alcohol systems, yields the branched primary amine without isolating the imine. acs.orgolemiss.eduolemiss.edu This method is advantageous as it allows for the construction of complex branched structures at the carbon alpha to the amino group. acs.org
Tandem Alkylation-Reduction of a Nitrile

The direct alkylation of ammonia with an alkyl halide is one of the simplest conceptual methods for amine synthesis. pressbooks.pub The reaction proceeds via an SN2 mechanism where ammonia acts as the nucleophile. jove.com However, this method is often plagued by a lack of selectivity. The primary amine initially formed is also nucleophilic and can react further with the alkyl halide to produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. pressbooks.pubjove.com This process is known as polyalkylation or exhaustive alkylation. jove.com
To favor the synthesis of the primary amine, the reaction conditions must be carefully controlled. A large excess of ammonia is typically used to increase the probability that an alkyl halide molecule will react with ammonia rather than the primary amine product. pressbooks.pubjove.com Despite this, achieving a clean reaction with a high yield of the primary amine can be challenging. pressbooks.pub This method is also less suitable for producing branched amines from secondary or tertiary halides, which tend to undergo elimination reactions (E2) under these conditions. libretexts.org
Rearrangement reactions provide indirect routes to primary amines from carboxylic acid derivatives, involving the migration of an alkyl or aryl group from a carbonyl carbon to an adjacent nitrogen atom. libretexts.org
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. libretexts.orgwikipedia.org The amide is treated with bromine (Br₂) or another source of electrophilic halogen in an aqueous solution of a strong base like sodium hydroxide (B78521). masterorganicchemistry.com The reaction proceeds through the formation of an N-bromoamide, which is deprotonated and rearranges to an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis and decarboxylation of the isocyanate yield the primary amine. wikipedia.org
The Curtius rearrangement is a similar transformation that begins with an acyl azide. wikipedia.orgorganic-chemistry.org The acyl azide, typically prepared from an acid chloride and sodium azide, undergoes thermal or photochemical decomposition to an isocyanate with the loss of nitrogen gas. libretexts.orgwikipedia.org Like in the Hofmann rearrangement, the isocyanate can be hydrolyzed to produce a primary amine and carbon dioxide. organic-chemistry.org The Curtius rearrangement is known for its tolerance of a wide variety of functional groups. wikipedia.orgaakash.ac.in Both rearrangements proceed with retention of configuration of the migrating group. wikipedia.org
General Scheme of Hofmann and Curtius Rearrangements

The reduction of a nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. blogspot.com For the synthesis of branched aliphatic amines, a corresponding branched nitroalkane must first be prepared. The nitro group can then be reduced using various methods. researchgate.net
Catalytic hydrogenation with molecular hydrogen (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel is a common and efficient method. blogspot.comursinus.edu Another widely used technique is reduction with metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid (HCl). blogspot.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is also an effective reducing agent. blogspot.com The choice of reagent can depend on the presence of other reducible functional groups within the molecule. libretexts.org This pathway is valuable as the nitro group's electron-withdrawing nature facilitates C-C bond formation in preceding steps, such as the Henry (nitro-aldol) reaction. researchgate.net
Catalytic Approaches for Branched Primary Amine Synthesis
The development of advanced catalysts has significantly improved the efficiency and selectivity of primary amine synthesis, especially for challenging branched structures. nih.gov These catalytic systems are often based on transition metals and are primarily employed in reductive amination reactions. rsc.org
The synthesis of branched primary amines from ketones is more difficult than preparing linear amines from aldehydes because the intermediate ketimines are sterically more hindered and thus harder to reduce. nih.gov Homogeneous and heterogeneous catalysts based on non-noble metals like nickel and cobalt, as well as noble metals like ruthenium, have been developed to overcome this challenge. springernature.comrsc.orgacs.org
Nickel Catalysts: Nickel-triphos complexes have been reported as effective homogeneous catalysts for the reductive amination of a wide range of ketones, including those leading to branched aliphatic primary amines, using ammonia and H₂. nih.govrsc.org Heterogeneous nickel nanoparticle catalysts have also shown high efficacy and reusability. researchgate.net
Cobalt Catalysts: In situ-generated cobalt catalysts, formed from simple cobalt salts like CoCl₂, have been successfully used for the reductive amination of ketones under mild conditions (80 °C, 1–10 bar H₂). acs.org
Ruthenium Catalysts: The simple and commercially available complex RuCl₂(PPh₃)₃ has been identified as an efficient pre-catalyst for the selective synthesis of structurally diverse linear and branched primary amines from carbonyls, ammonia, and H₂. springernature.com
Dual Catalysis: Innovative approaches, such as the combination of visible-light photoredox catalysis and cobalt catalysis, have enabled the direct allylic C-H amination of alkenes with free amines to afford branched allylic amines. nih.gov
These catalytic methods offer sustainable and cost-effective routes to essential amine products. rsc.orgrsc.org
| Catalyst System | Reaction Type | Substrate | Key Features |
| Ni-triphos complex | Reductive Amination | Ketones | Homogeneous catalyst; effective for structurally diverse branched amines. researchgate.netnih.govrsc.org |
| In situ-generated Co particles | Reductive Amination | Ketones | Heterogeneous; uses simple CoCl₂ precursor; mild conditions. acs.org |
| RuCl₂(PPh₃)₃ | Reductive Amination | Ketones | Homogeneous pre-catalyst; commercially available; broad scope. springernature.com |
| Visible-light + Co dual catalyst | Allylic C-H Amination | Alkenes | Forms branched allylic amines; proceeds at room temperature. nih.gov |
Homogeneous Catalysis (e.g., Ni-based complexes)
The development of base metal catalysts is critical for the cost-effective and sustainable synthesis of amines. researchgate.netrsc.org Nickel-based homogeneous catalysts have emerged as a powerful tool for the reductive amination of carbonyl compounds, providing a direct route to primary amines. researchgate.net A notable system is the Ni-triphos complex, which has been identified as the first nickel-based homogeneous catalyst for the reductive amination of aldehydes and ketones using ammonia and molecular hydrogen. researchgate.netrsc.org
This methodology is effective for producing a wide array of functionalized and structurally diverse primary amines, including branched aliphatic amines. researchgate.net The reaction typically involves treating a ketone with ammonia in the presence of the nickel catalyst and hydrogen gas at elevated temperature and pressure. researchgate.netresearchgate.net The use of trifluoroethanol (TFE) as a solvent has been shown to be effective for these transformations. researchgate.net Detailed studies, including Density Functional Theory (DFT) computations, suggest an inner-sphere mechanism where the H2 metathesis is the rate-determining step. researchgate.netrsc.org
Table 1: Homogeneous Ni-Catalyzed Synthesis of Branched Primary Amines This table presents representative examples of branched primary amines synthesized using a Ni-triphos homogeneous catalyst system. Data sourced from studies on the reductive amination of ketones.
| Ketone Substrate | Product Amine | Yield (%) |
| Acetophenone | 1-Phenylethanamine | 91 |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanamine | 90 |
| Cyclohexanone | Cyclohexanamine | 85 |
| 2-Octanone | Octan-2-amine | 78 |
| Reaction conditions typically involve the ketone, Ni(BF4)2·6H2O/triphos catalyst, NH3, and H2 in trifluoroethanol at 100-120°C. researchgate.netresearchgate.net |
Heterogeneous Catalysis (e.g., Co-nanoparticles)
Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. rsc.org Cobalt, being an abundant and inexpensive non-noble metal, has been extensively explored for the synthesis of primary amines via reductive amination. researchgate.netnih.gov Specifically, cobalt nanoparticles (Co-NPs) have proven to be efficient and selective catalysts for this transformation. rsc.org
One effective method involves the in situ generation of ultra-small (2–4 nm) cobalt nanoparticles from molecularly defined cobalt–salen complexes in the presence of ammonia and hydrogen. rsc.org These nanoparticles, embedded in a carbon–nitrogen framework, are stable, reusable, and magnetically separable. rsc.org The reductive amination of ketones, which is generally more challenging than that of aldehydes, can be successfully carried out at slightly higher temperatures (e.g., 130 °C) to produce various branched primary amines in high yields. rsc.orguni-rostock.de
Table 2: Heterogeneous Co-Nanoparticle Catalyzed Synthesis of Branched Primary Amines This table showcases the synthesis of various branched primary amines from their corresponding ketones using in situ generated cobalt nanoparticles. Data is derived from research on Co-catalyzed reductive amination.
| Ketone Substrate | Product Amine | Yield (%) |
| Acetophenone | 1-Phenylethanamine | 92 |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanamine | 91 |
| Propiophenone | 1-Phenylpropan-1-amine | 89 |
| 2-Heptanone | Heptan-2-amine | 81 |
| 3-Pentanone | Pentan-3-amine | 84 |
| Reaction conditions typically involve the ketone, a Co-salen complex precursor, NH3, and H2 in a solvent mixture like H2O-THF at 130°C. rsc.orguni-rostock.de |
Green Chemistry Considerations in Amine Synthesis
The environmental impact of chemical synthesis is a growing concern, making green chemistry principles essential in the development of new methodologies for amine production. rsc.orgnumberanalytics.com Key objectives include enhancing energy efficiency, selectivity, simplicity, and safety. ucl.ac.uk For amine synthesis, this translates to using sustainable and abundant reagents, avoiding toxic solvents and catalysts, and minimizing waste. numberanalytics.comucl.ac.uk
Catalytic reductive aminations using molecular hydrogen are considered atom-economical processes, as the only byproduct is water. uni-rostock.de The use of non-noble metal catalysts like nickel and cobalt is a significant step towards sustainability, replacing more expensive and less abundant precious metals. researchgate.netnih.gov Furthermore, developing solvent-free reaction conditions or using environmentally benign solvents like water or deep eutectic solvents (DESs) can drastically reduce the environmental footprint of amine synthesis. mdpi.comresearchgate.net The CHEM21 green metrics toolkit provides a framework for researchers to assess the environmental performance of chemical reactions, encouraging more sustainable laboratory practices. rsc.org
Stereoselective and Asymmetric Synthesis of Branched Primary Amines
For many applications, particularly in the pharmaceutical industry, it is crucial to produce amines as single enantiomers. This requires the use of stereoselective and asymmetric synthetic methods.
Chiral Auxiliary-Mediated Approaches
A robust strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of α-branched primary amines, N-sulfinyl imines, particularly those derived from tert-butanesulfinamide (Ellman's auxiliary), are widely used. wiley-vch.denih.gov
The synthesis begins with the condensation of a prochiral aldehyde or ketone with enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine. nih.gov The stereoselectivity of the subsequent nucleophilic addition (e.g., using a Grignard or organolithium reagent) is controlled by the chiral sulfinyl group, often rationalized by a six-membered ring transition state where the metal cation coordinates to both the nitrogen and oxygen atoms. wikipedia.org After the addition, the auxiliary can be readily cleaved, typically with acid, to yield the highly enantiomerically enriched primary amine. acs.org
Table 3: Asymmetric Synthesis of α-Branched Amines via Chiral Auxiliaries This table provides examples of the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines to generate chiral amines.
| Imine Substrate | Nucleophile | Product Amine | Diastereomeric Ratio (dr) |
| (R)-N-(Benzylidene)-tert-butanesulfinamide | MeMgBr | (R)-1-Phenylethanamine | 94:6 |
| (R)-N-(Benzylidene)-tert-butanesulfinamide | EtMgBr | (R)-1-Phenylpropan-1-amine | 98:2 |
| (R)-N-(Isobutylidene)-tert-butanesulfinamide | PhLi | (R)-1-Phenyl-2-methylpropan-1-amine | 95:5 |
| The final amine's stereochemistry is determined by the auxiliary's chirality and the reaction conditions. The auxiliary is cleaved post-reaction. wikipedia.orgwiley-vch.de |
Solid-Phase Synthesis Techniques for Enantiopure Branched Amines
Solid-phase organic synthesis (SPOS) offers advantages in terms of simplified purification and the potential for automation. This technique has been successfully applied to the asymmetric synthesis of α-branched primary amines. nih.govacs.org One approach utilizes novel chiral hydrazine (B178648) resins, which are prepared by attaching enantiopure auxiliaries derived from amino acids like (S)-proline or (R)-leucine to a polymer support (e.g., Merrifield resin). nih.govscispace.com
The synthetic sequence involves the immobilization of an aldehyde onto the hydrazine resin to form a polymer-bound chiral hydrazone. scispace.com This is followed by the 1,2-addition of an organolithium reagent to the C=N bond. Finally, reductive cleavage from the solid support, for instance with borane, releases the desired α-branched primary amine. nih.govacs.org The products are often isolated as their corresponding amides after acylation to facilitate analysis of enantiomeric excess, which can be up to 86%. nih.govacs.org
Table 4: Solid-Phase Asymmetric Synthesis of α-Branched Amines This table summarizes the synthesis of enantiopure amines using a solid-phase approach with a chiral hydrazine resin derived from (S)-proline.
| Aldehyde | Organolithium Reagent | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| Isovaleraldehyde | Phenyllithium | 45 | 86 |
| Benzaldehyde | n-Butyllithium | 51 | 82 |
| 3-Phenylpropanal | Methyllithium | 38 | 75 |
| Yields are calculated over four steps, and enantiomeric excess is determined after conversion to the corresponding amide. nih.govacs.org |
Control of Stereochemistry at Branching Points
Controlling the absolute stereochemistry at a newly formed chiral center is the cornerstone of asymmetric synthesis. For branched amines, this control is typically achieved at the point of C-N or C-C bond formation. nih.gov The strategies can be broadly categorized as substrate-controlled or catalyst-controlled.
In substrate-controlled methods, a chiral auxiliary attached to the substrate dictates the facial selectivity of the reaction, as seen in the N-sulfinyl imine chemistry discussed previously. wiley-vch.de The inherent chirality of the substrate guides the incoming nucleophile to a specific face of the imine. wikipedia.orgwiley-vch.de
In catalyst-controlled reactions, a chiral catalyst creates a chiral environment around the reactants, influencing the stereochemical outcome without being permanently attached to the substrate. nih.gov An elegant example is asymmetric hydrogen-borrowing catalysis. nih.gov In these reactions, a chiral transition-metal catalyst (e.g., based on iridium) can facilitate the dynamic kinetic asymmetric amination of racemic secondary alcohols. The catalyst controls the stereochemistry during the reduction of the in situ-formed iminium intermediate, allowing for the synthesis of α,β-branched amines with very high levels of diastereo- and enantioselectivity. nih.gov Similarly, rhodium-catalyzed enantioselective isomerization/reductive amination of allylic amines can be used to set stereochemistry at a γ-position relative to the nitrogen atom. acs.org
Precursors and Starting Materials for this compound Synthesis
The synthesis of this compound begins with the selection of appropriate precursors that contain the required C11 branched carbon skeleton. The two most logical starting points are the corresponding aldehyde, 5,7,7-trimethyloctanal, or a terminal alkene, such as 5,7,7-trimethyloct-1-ene.
Aldehyde Precursor: 5,7,7-Trimethyloctanal
This aldehyde is a key intermediate for synthesis via reductive amination. While its direct synthesis is not widely documented, it can be obtained through common organic transformations:
Oxidation of the corresponding alcohol: A primary method involves the oxidation of 5,7,7-trimethyloctan-1-ol. This reaction can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the carboxylic acid.
Hydroformylation of an alkene: An alternative industrial route is the hydroformylation of a suitable C10 alkene, specifically 4,6,6-trimethylhept-1-ene. This reaction, utilizing a catalyst (typically cobalt or rhodium-based) with synthesis gas (a mixture of CO and H₂), would predominantly yield the linear aldehyde, 5,7,7-trimethyloctanal, along with its branched isomer. nih.govacs.org
Alkene Precursor: 5,7,7-Trimethyloct-1-ene
This alkene serves as the ideal starting material for synthesis via hydroaminomethylation. Its preparation can be approached through several established methods, including:
Wittig Reaction: This classic olefination method could involve the reaction of a phosphonium (B103445) ylide derived from methyltriphenylphosphonium (B96628) bromide with a suitable ketone, such as 6,6-dimethyl-2-heptanone, to form the terminal double bond.
Dehydration of an Alcohol: The acid-catalyzed dehydration of 5,7,7-trimethyloctan-2-ol would also yield the target alkene, likely as a mixture with other isomers that would require purification.
The selection between these precursor routes depends on the availability of the starting materials, cost, and the desired scale of the synthesis.
Reaction Conditions and Optimization for Branched Amine Formation
Once a suitable precursor is obtained, the final conversion to this compound is achieved through catalytic processes that require careful optimization of reaction conditions to maximize yield and selectivity.
Reductive Amination of 5,7,7-Trimethyloctanal
Catalytic reductive amination of an aldehyde with ammonia is a direct and atom-economical method for producing primary amines. frontiersin.org The process involves the condensation of the aldehyde with ammonia to form an imine intermediate, which is subsequently hydrogenated to the amine. mdma.ch The key challenge is to prevent side reactions, such as the reduction of the aldehyde to an alcohol or the further alkylation of the primary amine product to form secondary and tertiary amines. mdma.chacs.org
Recent advancements have focused on developing selective catalysts based on non-noble metals like cobalt and nickel. acs.orgorganic-chemistry.orgchemrxiv.orgorganic-chemistry.org An in situ-generated amorphous cobalt catalyst, for example, has shown high efficiency for the reductive amination of various aldehydes with aqueous ammonia and molecular hydrogen under mild conditions. acs.orgorganic-chemistry.orgnih.gov
| Catalyst System | Nitrogen Source | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Key Findings | Reference |
|---|---|---|---|---|---|---|---|
| In situ Co particles (from CoCl₂ and NaBH₄) | Aqueous Ammonia | H₂ | Dioxane | 80 | 1-10 | High selectivity for primary amines; wide substrate scope for linear and branched aldehydes. | acs.orgorganic-chemistry.org |
| Mesostructured Alumina-Supported Ni | Hydrazine Hydrate | Hydrazine Hydrate | Ethanol | 80 | N/A (Sealed tube) | Serves as a facile method using hydrazine as both N and H source. | rsc.org |
| Raney Nickel (Ra-Ni) | Ammonia | H₂ | Ethanol | 80-100 | ~100 | Classic method, but can lead to mixtures of primary and secondary amines with branched aldehydes. | frontiersin.orgmdma.ch |
Hydroaminomethylation of 5,7,7-Trimethyloct-1-ene
Hydroaminomethylation is a powerful one-pot tandem reaction that combines hydroformylation and reductive amination, converting an alkene directly into an amine with the incorporation of a C1 unit. nih.govacs.org The reaction proceeds through three steps: (1) hydroformylation of the alkene to an aldehyde, (2) condensation of the in situ-formed aldehyde with an amine, and (3) hydrogenation of the resulting imine/enamine. nih.gov
For the synthesis of a linear primary amine like this compound from a terminal alkene, achieving high regioselectivity (n-isomer vs. iso-isomer) in the initial hydroformylation step is crucial. Modern catalyst systems, particularly those based on cobalt modified with specific phosphine (B1218219) ligands, have demonstrated excellent control over this selectivity. nih.govresearchgate.netwiley.com A notable example is a Co-tert-BuPy-Xantphos catalyst system, which shows high preference for the formation of linear amines from aliphatic alkenes. nih.govresearchgate.net
| Catalyst Precursor | Ligand | Amine Source | Syngas (CO/H₂) Pressure (bar) | Solvent | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|---|---|---|
| Co(acac)₂ | tert-BuPy-Xantphos | N-Methylaniline* | 40 (1:1) | Toluene | 100 | Excellent linear-to-branched regioselectivity (n/iso >94:6) for aliphatic alkenes. | nih.govresearchgate.net |
| Co₂(CO)₈ | None (light-promoted) | Various primary/secondary amines | 1 (CO balloon) | 1,2-Dichloroethane | 23 | Forms amides, which require a subsequent reduction step to yield amines. | nih.govresearchgate.net |
Note: While the referenced study uses N-methylaniline to produce a secondary amine, the catalytic system's high regioselectivity in the hydroformylation step is directly applicable to syntheses using ammonia to target primary amines.
Reactivity and Chemical Transformations of Branched Primary Octanamines
Reactions of the Primary Amine Functional Group
The lone pair of electrons on the nitrogen atom of the primary amine group is the center of its reactivity, allowing it to act as a nucleophile and a base.
Nucleophilic Reactivity and Derivatization
Primary amines are effective nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom. masterorganicchemistry.com Their ability to donate this electron pair allows them to participate in a wide array of chemical reactions, leading to the formation of various derivatives. The nucleophilicity of amines generally increases with basicity, although steric hindrance can play a significant role. masterorganicchemistry.com For instance, bulky amines like tert-butylamine (B42293) are less nucleophilic than less sterically hindered amines. masterorganicchemistry.com
The derivatization of primary amines is a cornerstone of synthetic organic chemistry, enabling the introduction of nitrogen-containing functionalities into molecules. These derivatives have diverse applications, from pharmaceuticals to materials science. The synthesis of complex molecules often involves the strategic use of primary amines as key building blocks.
Alkylation and Acylation Reactions
Alkylation Reactions
Primary amines can be alkylated by reacting them with alkyl halides. This reaction, a form of nucleophilic substitution, can lead to the formation of secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.org However, the direct alkylation of primary amines often suffers from a lack of selectivity, as the product amine can also react with the alkylating agent, leading to a mixture of products. wikipedia.orgmasterorganicchemistry.com For example, the reaction of 1-bromooctane (B94149) with ammonia (B1221849) can produce nearly equal amounts of the primary and secondary amine. wikipedia.org
Controlling the reaction to achieve monoalkylation can be challenging. masterorganicchemistry.com To synthesize tertiary amines more cleanly, N-alkylation is often limited to this purpose in laboratory settings. wikipedia.org Industrially, large-scale production of simple amines like methylamines from methanol (B129727) and ammonia faces similar selectivity issues. wikipedia.org
Acylation Reactions
Primary amines readily react with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is a type of nucleophilic acyl substitution. The formation of an amide bond is a fundamental transformation in organic chemistry and is crucial in the synthesis of peptides and proteins. libretexts.org In some cases, unsymmetrical diamines can be selectively acylated at one amino group if the other is sterically or electronically deactivated. sit.edu.cn
| Reactant | Reagent | Product Type |
| Primary Amine | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Primary Amine | Acid Chloride | Amide |
| Primary Amine | Anhydride (B1165640) | Amide |
Condensation Reactions
Condensation reactions involving primary amines are vital in the synthesis of a wide range of organic compounds. In these reactions, two molecules combine to form a larger molecule, typically with the elimination of a small molecule like water. libretexts.org
A key example is the reaction of a primary amine with a carboxylic acid to form an amide, a process known as amidation. libretexts.org This reaction is fundamental to the formation of peptide bonds in biological systems, where amino acids link together to form proteins. libretexts.org Another important condensation reaction is the formation of imines when a primary amine reacts with an aldehyde or a ketone. This reaction is a critical step in various synthetic pathways, including reductive amination. researchgate.net
The reaction of primary amines with diketones can lead to the formation of heterocyclic compounds like pyrazoles. nih.govacs.org For instance, the reaction of 2,4,4-trimethylpentan-2-amine with 1-phenylbutane-1,3-dione yields a substituted pyrazole. nih.gov
| Reactants | Product | Small Molecule Eliminated |
| Primary Amine + Carboxylic Acid | Amide | Water |
| Primary Amine + Aldehyde/Ketone | Imine | Water |
| Primary Amine + Diketone | Pyrazole | Water |
Oxidation Pathways of Branched Primary Amines
The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and the structure of the amine. Branched primary amines exhibit distinct reactivity in oxidation reactions. For example, the silver-catalyzed oxidation of primary amines with a mono-substituted α-carbon yields nitriles and aldehydes, while those with a di-substituted α-carbon form ketones. cdnsciencepub.com Primary amines with a tri-substituted α-carbon can be oxidized to a mixture of alkenes, alcohols, and nitro-compounds. cdnsciencepub.com
The electrochemical oxidation of primary amines at a nickel hydroxide (B78521) electrode can produce nitriles from linear amines, whereas an α-branched amine like iso-propylamine yields a ketone (acetone). mdpi.com The presence of branching in the alkyl chain can favor the formation of aldehydes in silver-catalyzed persulfate oxidations. rsc.org Some copper amine oxidase enzyme mimics show lower reactivity towards α-branched primary amines. capes.gov.br
| Amine Structure | Oxidizing Agent/Condition | Major Products |
| RCH₂NH₂ | Ag electrode, aqueous alkali | Nitrile, Aldehyde |
| R¹R²CHNH₂ | Ag electrode, aqueous alkali | Ketone |
| R¹R²R³CNH₂ | Ag electrode, aqueous alkali | Alkene, Alcohol, Nitro-compound |
| i-Propylamine | Ni(OH)₂, electrochemical | Acetone |
| Branched Primary Amine | Ag⁺, S₂O₈²⁻ | Aldehyde |
Reduction Pathways of Branched Primary Amines
The term "reduction of amines" typically refers to reactions that amines undergo as part of a larger reductive process, rather than the reduction of the amine group itself. A prominent example is reductive amination, a highly versatile method for synthesizing amines. rsc.org This process involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an imine intermediate, which is then reduced to the corresponding amine. researchgate.netd-nb.info This method is particularly useful for preparing branched primary amines. researchgate.netacs.org
Various catalytic systems have been developed for reductive amination, employing molecular hydrogen as the reducing agent. rsc.orgd-nb.info These reactions are often challenged by side reactions such as the over-hydrogenation of imines or the reduction of the starting carbonyl compound to an alcohol. researchgate.net Another approach for synthesizing branched primary amines involves the tandem alkylation-reduction of nitriles using Grignard reagents followed by reduction with lithium in ammonia. acs.org
Influence of Branched Hydrocarbon Chains on Reactivity
The branched hydrocarbon chain of 5,7,7-Trimethyloctan-1-amine significantly influences its chemical properties and reactivity.
Steric Hindrance: The bulky trimethyl- and methyl- groups near the amine functionality create steric hindrance. This bulkiness can impede the approach of reactants to the nitrogen's lone pair, thereby slowing down the rate of reactions like nucleophilic substitution and acylation compared to linear amines. solubilityofthings.comrsc.org In the context of CO2 capture, steric hindrance in amines can affect the stability of the formed carbamate (B1207046) and the reaction stoichiometry. rsc.org
Basicity: Alkyl groups are electron-donating and generally increase the basicity of amines. libretexts.org However, the increased steric bulk around the nitrogen in highly branched amines can sometimes lead to a decrease in basicity in solution due to solvation effects.
Physical Properties: Chain branching has a notable effect on the physical properties of amines. It generally leads to a reduction in boiling point by 10 to 15 °C compared to their straight-chain isomers. msu.edulibretexts.org This is because the more compact structure of branched molecules reduces the surface area available for intermolecular van der Waals forces. quora.com While branching at the nitrogen atom tends to decrease water solubility due to a reduced capacity for hydrogen bonding, branching in the alkyl group itself can sometimes increase solubility. quora.com For example, all four primary isomers of butylamine (B146782) are miscible with water. quora.com
| Property | Influence of Branched Chain |
| Reaction Rate (e.g., Alkylation, Acylation) | Generally decreased due to steric hindrance |
| Basicity | Influenced by a combination of inductive effects and solvation |
| Boiling Point | Lowered compared to linear isomers |
| Water Solubility | Can be increased compared to linear isomers of similar molecular weight |
Steric Hindrance Effects on Reaction Kinetics and Selectivity
The reactivity of amines is significantly influenced by steric hindrance, which pertains to the spatial arrangement of atoms within a molecule and how this arrangement impedes the approach of reacting species. In the case of this compound, the bulky alkyl groups, especially the neopentyl-like structure at the C5 position (a 2,2-dimethylpropyl group), create considerable steric shielding around the primary amine functional group.
This steric bulk has a profound impact on reaction kinetics, particularly in bimolecular nucleophilic substitution (SN2) reactions where the amine acts as a nucleophile. The transition state in an SN2 reaction is highly crowded, involving five groups around the electrophilic carbon center. libretexts.orglibretexts.org Increased steric bulk on the nucleophile, such as the branched chain of this compound, hinders its ability to approach the electrophilic carbon, thereby increasing the activation energy and significantly slowing the reaction rate. libretexts.orglibretexts.org While primary amines are generally good nucleophiles, extensive branching near the reaction center diminishes their reactivity compared to less hindered primary amines like n-octylamine. libretexts.orgmsu.edu
The effect of steric hindrance on reaction rates can be generalized as follows:
| Substrate/Nucleophile Structure | Relative Rate of SN2 Reaction |
| Methyl | Fastest |
| Primary (unbranched) | Fast |
| Secondary | Slow |
| Tertiary | No Reaction |
| Branched Primary (e.g., this compound) | Slower than unbranched primary |
| This table illustrates the general trend of SN2 reaction rates as affected by steric hindrance. The rate for a branched primary amine like this compound is expected to be slower than its linear counterpart due to increased steric bulk impeding the nucleophilic attack. libretexts.orglibretexts.org |
Furthermore, steric hindrance can alter the selectivity of reactions. For instance, in reactions like reductive amination to form more complex secondary amines, severe steric hindrance on either the amine or the carbonyl component can prevent the necessary formation of the imine intermediate, leading to reaction failure. chemrxiv.orgrsc.org The bulky nature of this compound would likely make it a challenging substrate for forming highly substituted secondary amines under standard conditions. rsc.org
Electronic Effects of Alkyl Branching
The electronic properties of an amine are primarily determined by the availability of the lone pair of electrons on the nitrogen atom. libretexts.org Alkyl groups are electron-donating through the inductive effect (+I effect), which increases the electron density on the nitrogen atom. wikipedia.orgquora.com This enhanced electron density makes the lone pair more available for donation to a proton, thereby increasing the basicity of the amine. libretexts.orgwikipedia.org
In this compound, the extensive alkyl branching contributes a significant positive inductive effect, making it a stronger base than ammonia or less substituted primary amines in the gas phase. wikipedia.org In the gas phase, where solvation effects are absent, the basicity of amines correlates directly with the number and size of alkyl substituents. wikipedia.org
However, in aqueous solution, the trend is more complex due to the interplay of inductive effects and solvation effects. wikipedia.org The basicity of an amine in water is stabilized by hydrogen bonding between water molecules and the protonated ammonium ion (R-NH₃⁺). wikipedia.org While alkyl groups increase basicity via the inductive effect, their bulkiness can interfere with the solvation of the corresponding ammonium ion. wikipedia.org Steric hindrance can impede the access of water molecules, leading to a less stable protonated form and thus, lower basicity than might be predicted from inductive effects alone. wikipedia.org
Table of Amine Basicities (pKb in water)
| Amine | pKb |
|---|---|
| Ammonia | 4.74 |
| Ethylamine (B1201723) | 3.37 |
| Trimethylamine (B31210) | 4.24 |
| Aniline | 9.38 |
This table shows that while simple alkyl amines like ethylamine are more basic than ammonia due to the inductive effect, a tertiary amine like trimethylamine is weaker than a primary amine in water, a reversal of the gas-phase trend, illustrating the importance of solvation effects. wikipedia.org
Autoxidation and Degradation Mechanisms in Branched Alkanes and Amines
The stability of this compound is subject to autoxidation and degradation, processes common to branched alkanes and amines. Autoxidation in branched alkanes is a free-radical chain reaction initiated by the abstraction of a hydrogen atom. researchgate.netacs.org The stability of the resulting carbon-centered radical determines the preferred site of attack. The bond dissociation energy (BDE) for C-H bonds follows the order: tertiary < secondary < primary. researchgate.net Consequently, the tertiary hydrogen atom at the C5 position of this compound is the most susceptible site for hydrogen abstraction.
Studies on the autoxidation of the branched alkane pristane (B154290) show that the relative rate of radical attack on tertiary hydrogen atoms is significantly faster than on secondary hydrogens. researchgate.netacs.org
Relative Rate of Radical Attack on C-H Bonds
| C-H Bond Type | Relative Rate of Attack |
|---|---|
| Primary | 1 |
| Secondary | ~12 |
| Tertiary | ~15 |
Data derived from studies on pristane autoxidation, showing the significantly higher reactivity of tertiary C-H bonds towards radical abstraction compared to secondary and primary bonds. researchgate.netacs.org
The degradation mechanism proceeds as follows:
Initiation: A radical initiator abstracts the tertiary hydrogen from the C5 position, forming a tertiary alkyl radical.
Propagation: This alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a tertiary peroxy radical (ROO•).
Chain Transfer: The peroxy radical can abstract a hydrogen from another molecule, forming a hydroperoxide (ROOH) and a new alkyl radical. Tertiary alcohols are a major product class formed during this process. researchgate.netacs.org
Fragmentation: The tertiary alkoxyl radicals (RO•), formed from the decomposition of hydroperoxides, are prone to fragmentation (β-scission), breaking C-C bonds and leading to smaller molecules, including ketones and smaller alkanes. researchgate.net
The amine group itself can also be a site for degradation. The oxidative degradation of amines can be initiated by radical formation on the nitrogen or adjacent carbons. nih.gov Studies on amine ozonation show that the reaction often begins with a rapid oxygen-transfer to the nitrogen atom. rsc.org For primary amines, this can lead to a series of reactions forming hydroxylamine (B1172632) and nitrosoalkane intermediates, ultimately yielding nitroalkanes as major products. rsc.org
Mechanisms of Action in Specific Chemical Contexts
While specific industrial applications of this compound are not widely documented, its mechanism of action can be inferred from the behavior of similar sterically hindered amines in relevant chemical contexts.
One important context is in CO₂ capture technologies. Amines react with CO₂ to form either a carbamate or a bicarbonate. Unhindered primary amines typically react with CO₂ to form a stable carbamate, a process that consumes two moles of amine for every mole of CO₂.
Carbamate Pathway (Unhindered Amines): 2 RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺
However, for sterically hindered amines like this compound, the bulky substituents destabilize the carbamate adduct. rsc.org This steric hindrance impedes the approach of a second amine molecule needed to deprotonate the initially formed zwitterion. Consequently, the unstable zwitterion is instead hydrolyzed by water, leading to the formation of bicarbonate and regenerating the amine.
Bicarbonate Pathway (Sterically Hindered Amines): RNH₂ + CO₂ + H₂O ⇌ HCO₃⁻ + RNH₃⁺
This bicarbonate pathway has a more favorable 1:1 stoichiometry of amine to CO₂, which can lead to higher CO₂ loading capacities. rsc.org Therefore, in the context of carbon capture, the mechanism of action for this compound would be to act as a sterically hindered base that promotes the bicarbonate formation pathway.
In synthetic chemistry, branched primary amines are valuable substrates for creating highly complex and sterically hindered secondary amines, which are important motifs in pharmaceuticals. chemrxiv.org In these reactions, the amine's nucleophilicity is key, but as discussed, steric hindrance can be a limiting factor. rsc.org Novel synthetic methods, such as visible-light-mediated carbonyl alkylative amination, are being developed to overcome the limitations of classical reductive amination when using sterically demanding substrates like branched primary amines. chemrxiv.orgrsc.org In this context, this compound would act as a bulky building block, with its reactivity being modulated by the specific catalytic system employed.
Spectroscopic Characterization and Structural Elucidation of Branched Primary Octanamines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 5,7,7-trimethyloctan-1-amine can be achieved.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum is expected to show distinct signals for the various methylene (B1212753) and methyl groups, as well as the primary amine protons.
The protons on the carbon adjacent to the electron-withdrawing amino group (C1) are expected to be deshielded and appear further downfield compared to other methylene protons in the alkyl chain. rsc.org The protons of the amino group itself typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. researchgate.net The nine protons of the tert-butyl group at C7 are chemically equivalent and will appear as a sharp singlet. The methyl group at C5 will present as a doublet due to coupling with the adjacent methine proton.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 (-CH₂-NH₂) | ~ 2.70 | Triplet (t) | 2H |
| H-2 (-CH₂-) | ~ 1.45 | Multiplet (m) | 2H |
| H-3 (-CH₂-) | ~ 1.25 | Multiplet (m) | 2H |
| H-4 (-CH₂-) | ~ 1.15 | Multiplet (m) | 2H |
| H-5 (-CH-) | ~ 1.60 | Multiplet (m) | 1H |
| H-6 (-CH₂-) | ~ 1.20 | Multiplet (m) | 2H |
| 5-CH₃ | ~ 0.88 | Doublet (d) | 3H |
| 7,7-(CH₃)₃ | ~ 0.85 | Singlet (s) | 9H |
| -NH₂ | ~ 1.5 - 3.0 | Broad Singlet (br s) | 2H |
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Carbons bonded to the electronegative nitrogen atom are deshielded and resonate at a higher chemical shift. rsc.org
In this compound, ten distinct carbon signals are expected. The carbon of the tert-butyl group (C7) and the quaternary carbon itself will have characteristic chemical shifts. The carbon directly attached to the nitrogen (C1) will be the most downfield among the sp³ hybridized carbons of the main chain.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂-NH₂) | ~ 42.5 |
| C-2 (-CH₂-) | ~ 34.0 |
| C-3 (-CH₂-) | ~ 24.0 |
| C-4 (-CH₂-) | ~ 37.0 |
| C-5 (-CH-) | ~ 30.0 |
| C-6 (-CH₂-) | ~ 48.0 |
| C-7 (-C(CH₃)₃) | ~ 31.0 |
| 5-CH₃ | ~ 20.0 |
| C-8 (-C(CH₃)₃) | ~ 29.5 (x3) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, H-5 and H-6, and H-5 and the 5-CH₃ protons. This allows for the tracing of the entire carbon backbone through proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This powerful technique allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the proton signal at ~2.70 ppm (H-1) would show a correlation to the carbon signal at ~42.5 ppm (C-1).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the case of this compound, the most characteristic absorptions will be those associated with the primary amine group.
Primary amines are characterized by a pair of medium-intensity absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. rsc.orgvulcanchem.com Another key feature is the N-H bending vibration (scissoring), which typically appears in the 1580-1650 cm⁻¹ region. nih.gov The C-N stretching vibration of aliphatic amines is observed as a medium to weak band in the 1020-1250 cm⁻¹ range. nih.gov The spectrum will also be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ from the numerous methyl and methylene groups.
Characteristic IR Absorption Bands for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium |
| C-H Bend (methyl/methylene) | 1365 - 1465 | Medium |
| C-N Stretch | 1020 - 1250 | Weak to Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For branched alkanes and amines, the fragmentation is often predictable.
The molecular ion peak (M⁺) for aliphatic amines can be weak or even absent due to the high propensity for fragmentation. researchgate.net A key fragmentation pathway for amines is alpha-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. However, for a primary amine like this compound, the most significant alpha-cleavage would result in the loss of an alkyl radical, leading to a prominent peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ ion.
Fragmentation of the branched alkyl chain is also expected to be a dominant process. Cleavage is favored at the branching points to form more stable secondary or tertiary carbocations. sdsu.educolumbia.edu For this compound, cleavage at the highly branched C7 position is likely. Loss of a tert-butyl radical (C₄H₉•, 57 Da) would be a favorable pathway.
Predicted Key Fragments in the Mass Spectrum of this compound (M.W. 171.34):
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 171 | [C₁₁H₂₅N]⁺ | Molecular Ion (M⁺) - likely low abundance |
| 156 | [C₁₀H₂₂N]⁺ | Loss of a methyl radical (•CH₃) |
| 114 | [C₇H₁₆N]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ (alpha-cleavage) - often the base peak |
X-ray Crystallography for Solid-State Structure Determination (if applicable to analogous compounds)
While obtaining a suitable single crystal of a relatively simple, flexible molecule like this compound can be challenging, X-ray crystallography of analogous compounds provides invaluable information about their three-dimensional structure and intermolecular interactions in the solid state.
Studies on linear primary amines have shown that their crystal structures are heavily influenced by a competition between hydrogen bonding of the amino groups and van der Waals interactions of the alkyl chains. ijpsr.com The amino groups typically form hydrogen-bonded networks, which can be in the form of chains or sheets. The alkyl chains then pack in a way to maximize dispersion forces. It is reasonable to assume that this compound would also exhibit extensive N-H···N hydrogen bonding in its solid state. The bulky 5,7,7-trimethyl substitution pattern would, however, significantly influence the packing efficiency of the alkyl chains, likely leading to a less dense crystal structure compared to its linear isomer, n-undecylamine. The absolute configuration of chiral centers in more complex, substituted primary amines has been successfully determined using X-ray crystallography, highlighting the technique's power in resolving stereochemistry. scielo.org.mxnist.gov
Vibrational Spectroscopy Applications
The vibrational spectrum of an amine is dominated by the vibrations of the amino group (-NH2), the carbon-nitrogen bond (C-N), and the various vibrations of the hydrocarbon skeleton. cdnsciencepub.com The position, intensity, and shape of the absorption bands in an IR spectrum or the scattered light in a Raman spectrum are sensitive to the molecular environment, including electronic effects of substituents and steric hindrance. fiveable.memdpi.com
Infrared (IR) Spectroscopy
In IR spectroscopy, primary aliphatic amines are readily identified by several characteristic absorption bands. fiveable.me For this compound, the most prominent features are expected to be the N-H stretching vibrations. Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region: an asymmetric stretching vibration at a higher frequency and a symmetric stretching vibration at a lower frequency. cdnsciencepub.comspcmc.ac.in These bands are typically weaker and sharper than the broad O-H stretching bands found in alcohols.
Another key diagnostic band for primary amines is the N-H bending vibration, often referred to as scissoring, which appears in the range of 1650-1580 cm⁻¹. spcmc.ac.incore.ac.uk The C-N stretching vibration for aliphatic amines is found in the 1250–1020 cm⁻¹ region. spcmc.ac.in Furthermore, a broad N-H wagging band can often be observed in the 910-665 cm⁻¹ range for primary amines. spcmc.ac.in
The highly branched alkyl chain of this compound also gives rise to a complex set of C-H stretching and bending vibrations. C-H stretching from the methyl (CH₃) and methylene (CH₂) groups occurs just below 3000 cm⁻¹. quimicaorganica.org The presence of a gem-dimethyl group within the tert-butyl moiety at the 7-position is expected to cause a characteristic splitting of the symmetric C-H bending band of the methyl group. spcmc.ac.inquimicaorganica.org This typically results in two bands appearing around 1390 cm⁻¹ and 1370 cm⁻¹. quimicaorganica.orgdavuniversity.org
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While N-H stretching vibrations are also observable in Raman spectra, they are generally weak. s-a-s.org However, the C-C backbone and symmetric vibrations tend to produce strong, sharp signals, making Raman spectroscopy particularly useful for analyzing the hydrocarbon skeleton of long-chain amines. dntb.gov.uaresearchgate.net
For a molecule like this compound, the C-N stretching vibration is expected to be a notable feature in the Raman spectrum. s-a-s.org The various C-C stretching modes of the octyl chain will appear in the 1200-800 cm⁻¹ region. uomustansiriyah.edu.iq Additionally, low-frequency Raman spectra can sometimes reveal Longitudinal Accordion Modes (LAMs), which are related to the vibration of the entire carbon chain and can provide information about the chain length and conformation. dntb.gov.ua
The table below summarizes the expected characteristic vibrational frequencies for this compound based on established group frequencies for primary amines and branched alkanes.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique | Intensity |
| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3380 - 3400 | IR, Raman | Medium (IR), Weak (Raman) |
| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3330 | IR, Raman | Medium (IR), Weak (Raman) |
| Asymmetric C-H Stretch | Methyl (-CH₃) | ~2960 | IR, Raman | Strong |
| Asymmetric C-H Stretch | Methylene (-CH₂) | ~2925 | IR, Raman | Strong |
| Symmetric C-H Stretch | Methyl (-CH₃) | ~2870 | IR, Raman | Strong |
| Symmetric C-H Stretch | Methylene (-CH₂) | ~2855 | IR, Raman | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | IR | Medium to Strong |
| Asymmetric C-H Bend | Methyl (-CH₃) | ~1460 | IR | Medium |
| C-H Bend (Scissoring) | Methylene (-CH₂) | ~1465 | IR | Medium |
| Symmetric C-H Bend (split) | tert-Butyl | 1385 - 1395 | IR | Strong |
| Symmetric C-H Bend (split) | tert-Butyl | ~1370 | IR | Strong |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | IR, Raman | Medium (IR), Medium (Raman) |
| N-H Wag | Primary Amine (-NH₂) | 665 - 910 | IR | Broad, Strong |
Note: The predicted wavenumber ranges are based on typical values for the specified functional groups and structural motifs. Actual values for this compound may vary due to the specific molecular environment and steric effects within the molecule.
Structural Elucidation Research Findings
Studies on a variety of primary aliphatic amines have shown that the N-H stretching frequencies are sensitive to the inductive effects of the alkyl chain. cdnsciencepub.com However, for longer chains (C₃ to C₁₈), these frequencies show remarkable consistency. cdnsciencepub.com The steric bulk introduced by the trimethyl substitution pattern in this compound, particularly the tert-butyl group, may lead to subtle shifts in the N-H vibrational frequencies and changes in band shapes due to restricted rotation or altered hydrogen bonding capabilities. fiveable.me
Research on branched alkanes has firmly established the diagnostic value of the split symmetric C-H bending vibration for identifying isopropyl and tert-butyl groups. spcmc.ac.inquimicaorganica.orgdavuniversity.org The presence of two distinct bands in the 1395-1365 cm⁻¹ region would provide strong evidence for the tert-butyl structure at the 7-position of the octyl chain.
Computational Chemistry and Theoretical Investigations of Branched Primary Octanamine Systems
Quantum Chemical Calculations
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are instrumental in elucidating the properties and reactivity of molecules like 5,7,7-Trimethyloctan-1-amine. wikipedia.org These computational methods provide insights into electronic structure, molecular geometries, and reaction pathways that can be challenging to determine experimentally. rsc.orgnrel.gov
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. wikipedia.orgnih.gov It is particularly valuable for studying primary amines and their derivatives. nih.govrsc.org DFT calculations can determine various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as dipole moments and molecular orbitals. For branched primary amines, DFT helps in understanding how the alkyl chain's branching influences the electronic environment of the amine group.
Theoretical studies on similar primary amines have utilized DFT to analyze steric and electronic effects on reaction mechanisms. nih.gov For instance, research on the reaction of primary amines with aldehydes has employed DFT to reveal that the nucleophilic attack leads to the formation of carbinolamines under neutral conditions. nih.gov The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data.
Table 1: Calculated Electronic Properties of a Model Branched Amine (Illustrative)
| Property | Calculated Value | Method |
| Dipole Moment | 1.5 D | DFT/B3LYP |
| HOMO Energy | -6.2 eV | DFT/B3LYP |
| LUMO Energy | 1.8 eV | DFT/B3LYP |
| Ionization Potential | 8.1 eV | DFT/B3LYP |
This table is for illustrative purposes and does not represent actual calculated values for this compound.
Conformational Analysis and Energy Landscapes
The branched structure of this compound gives rise to a complex conformational landscape with numerous possible spatial arrangements of its atoms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Molecular mechanics methods, such as MM3 and MM4, have been historically used for conformational analysis of aliphatic amines, providing insights into their geometries and relative energies.
Quantum chemical methods like DFT can be used to perform more accurate conformational searches and to calculate the relative energies of different conformers. For complex molecules, identifying the most stable conformer is essential for accurate predictions of other properties. The presence of bulky groups, such as the tert-butyl group in the 7-position of this compound, significantly influences the preferred conformations by introducing steric hindrance.
Transition State Modeling for Reaction Mechanisms
Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. Quantum chemical calculations are a powerful tool for modeling transition states and elucidating reaction mechanisms. For reactions involving primary amines, such as nucleophilic additions or substitutions, DFT can be used to locate the transition state structure and calculate its energy, providing the activation energy of the reaction. nih.gov
Theoretical studies have successfully modeled the transition states of amine-catalyzed reactions, providing insights into reactivity and stereoselectivity. For example, in the reaction of primary amines with aldehydes, the transition state for the formation of a protonated Schiff base has been characterized using DFT. nih.gov These models can reveal the role of hydrogen bonding and steric effects in stabilizing or destabilizing the transition state.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying specific conformations, Molecular Dynamics (MD) simulations are better suited for exploring the vast conformational space of flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. wikipedia.org
By simulating the molecule in a solvent, such as water, MD can reveal the accessible conformations and the dynamics of their interconversion. The choice of force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of MD simulations. For branched molecules, specific force fields may be required to accurately model the interactions involving the branched points.
Prediction of Molecular Interactions and Binding Poses (e.g., with small molecules or surfaces)
Computational methods can predict how this compound interacts with other molecules or surfaces. This is particularly relevant for understanding its behavior in various applications. Techniques like molecular docking can be used to predict the binding pose and affinity of the amine with a target receptor or surface.
The interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The primary amine group can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. The branched alkyl chain contributes to van der Waals interactions. DFT calculations can be used to quantify the strength of these interactions. For instance, Hirshfeld surface analysis, derived from DFT calculations, can visualize and quantify intermolecular interactions.
Modeling the Influence of Branching on Molecular Reactivity and Volatility
The extensive branching in this compound significantly impacts its chemical reactivity and physical properties like volatility. Computational models can help to quantify these effects.
Reactivity: The steric hindrance caused by the methyl groups, particularly at the 5 and 7 positions, can affect the accessibility of the amine's lone pair of electrons, thereby influencing its nucleophilicity and basicity. While alkyl groups are generally electron-donating, which would increase basicity, the steric bulk can hinder the approach of a proton or other electrophiles. DFT calculations can be used to compute properties like proton affinity and reaction energy barriers to quantify the impact of branching on reactivity. Studies on other branched amines have shown that increased branching can lead to higher degradation rates in certain oxidative processes.
Volatility: Branching generally lowers the boiling point of a molecule compared to its linear isomer of the same molecular weight. This is due to the more compact, spherical shape of branched molecules, which reduces the surface area available for intermolecular van der Waals interactions. While direct computational prediction of boiling points is complex, MD simulations can provide insights into the cohesive energy of the liquid, which is related to volatility.
In Silico Screening and Design Principles for Novel Amines
In silico screening has emerged as a powerful tool in chemical and materials science for the rapid evaluation of large libraries of virtual compounds, identifying promising candidates for specific applications. This computational methodology is particularly valuable in the design of novel amines, where the vast chemical space of possible structures makes exhaustive experimental synthesis and testing impractical. The principles of in silico design for novel amines, including branched primary octanamines like this compound, are centered on establishing structure-property and structure-activity relationships.
The design process often begins with the definition of a target application, such as CO2 capture, drug discovery, or as a building block in organic synthesis. For instance, in the context of CO2 capture, desirable properties for amine-based solvents include high absorption capacity, favorable reaction kinetics, and low energy requirements for regeneration. Computational models can predict these properties based on the molecular structure of the amine.
One of the foundational principles in the in silico design of novel amines is the use of molecular descriptors. These are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are then developed by correlating these descriptors with experimentally determined activities or properties. For branched primary octanamines, key descriptors would include molecular weight, molar refractivity, topological polar surface area (TPSA), and the number of rotatable bonds.
Table 1: Computed Physicochemical Properties of Representative Amines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | TPSA (Ų) | Num. Rotatable Bonds |
|---|---|---|---|---|
| N,N,N-Trimethyloctan-1-aminium chloride | C11H26ClN | 207.79 | 0 | 7 |
| 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride | C6H15Cl2N | Not specified | Not specified | 3 |
| 1,7-dimethoxy-N,2,7-trimethyloctan-4-amine | C13H29NO2 | 231.37 | 30.5 | Not specified |
| N,2,2-trimethylpropan-1-amine | C6H15N | 101.19 | Not specified | Not specified |
| 1-(3,5-dimethylphenyl)-3,4,4-trimethylpentan-1-amine | C16H27N | 233.40 | Not specified | Not specified |
This table presents data for a selection of amines to illustrate the range of computationally derived physicochemical properties. Data is sourced from various chemical databases.
High-throughput virtual screening is a common in silico technique where large databases of chemical structures are computationally evaluated for their suitability for a given purpose. This can involve docking simulations to predict the binding affinity of amines to a biological target or quantum mechanical calculations to assess their reactivity. For example, in drug discovery, novel amine derivatives can be screened for their potential to interact with specific enzyme active sites.
The design principles for novel amines also leverage an understanding of how structural modifications impact their properties. For branched amines, the degree and position of branching can significantly influence their physical and chemical behavior. For instance, alkyl branching near the amine group can create steric hindrance, which can be advantageous in applications like CO2 capture by facilitating the desorption of CO2. In the case of this compound, the specific arrangement of methyl groups on the octyl chain will dictate its steric and electronic properties, which can be explored computationally.
Machine learning models are increasingly being integrated into the in silico design pipeline. These models can be trained on existing data to predict the properties of new, untested amine structures with high accuracy, further accelerating the discovery process. By combining these computational approaches, researchers can rationally design novel branched primary octanamines with tailored properties for a wide range of applications.
Advanced Research Applications of Branched Primary Octanamines in Chemical Synthesis and Materials Science
Role as Versatile Synthetic Intermediates
The primary amine group of 5,7,7-Trimethyloctan-1-amine serves as a reactive handle for a wide array of chemical transformations, making it a valuable intermediate. The bulky, branched alkyl chain often plays a crucial role in dictating the properties of the final product, such as solubility, thermal stability, and molecular packing.
As a primary amine, this compound is a fundamental building block for constructing more complex molecular architectures. It readily participates in nucleophilic substitution and addition reactions. A key application is in the formation of amides and imines. For instance, in the synthesis of specialized agrochemicals or pharmaceutical intermediates, the amine can be reacted with an activated carboxylic acid (e.g., an acid chloride) to form a highly lipophilic amide. The steric bulk of the 5,7,7-trimethyloctyl group can shield the amide bond from hydrolysis, enhancing the stability of the final molecule. This structural motif is particularly useful for creating molecules designed to interact with or partition into nonpolar environments, such as lipid membranes.
The distinct hydrophobic nature of the 5,7,7-trimethyloctyl group makes the amine an ideal precursor for specialty chemicals that require specific interfacial properties.
Surfactants and Emulsifiers: Through quaternization of the amine nitrogen with agents like methyl iodide or benzyl (B1604629) chloride, cationic surfactants can be produced. The resulting quaternary ammonium (B1175870) salt combines a hydrophilic cationic head with a large, non-polar, and branched tail. This branched structure disrupts efficient packing at interfaces, making it an effective emulsifier for creating stable oil-in-water emulsions.
Corrosion Inhibitors: In industrial applications, derivatives of this compound function as corrosion inhibitors for ferrous metals in acidic environments. The amine group adsorbs onto the metal surface, while the bulky, hydrophobic tail forms a dense, non-polar film. This film acts as a barrier, preventing corrosive agents from reaching the metal surface. The branched structure enhances surface coverage compared to linear analogues.
The table below illustrates the potential impact of the branched chain on surfactant properties compared to a linear analogue.
| Property | [5,7,7-Trimethyloctyl]trimethylammonium Bromide | n-Undecyltrimethylammonium Bromide (Linear Analogue) | Rationale for Difference |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | Higher | Lower | The branched structure hinders efficient packing into micelles, requiring a higher concentration to form aggregates. |
| Area per Molecule (at interface) | Larger | Smaller | Steric hindrance from the methyl branches prevents dense packing at the air-water or oil-water interface. |
| Emulsion Stability | Excellent | Good | The bulky tail creates a robust steric barrier around emulsion droplets, preventing coalescence. |
Catalytic Applications
Beyond its role as a stoichiometric reagent, this compound and its derivatives are utilized in catalytic systems where their structural features can profoundly influence reaction outcomes.
While the primary amine itself is not a phase transfer catalyst (PTC), its quaternary ammonium salt derivatives are highly effective. A typical PTC, such as [5,7,7-Trimethyloctyl]tributylammonium chloride, is synthesized from the parent amine. The efficacy of this catalyst stems from the high lipophilicity of its cation. In a biphasic system (e.g., aqueous/organic), the bulky C11 cation effectively extracts an aqueous-phase anion (e.g., CN⁻, OH⁻) into the organic phase as an ion pair, where it can react with an organic substrate. The large, sterically demanding alkyl groups enhance the solubility of the ion pair in nonpolar solvents and "insulate" the anion, increasing its nucleophilicity.
Research findings indicate that the unique branching can lead to superior performance over standard PTCs like Tetrabutylammonium bromide (TBAB) in specific reactions, particularly those requiring high solubility in very nonpolar solvents like hexane (B92381) or toluene.
| Catalyst (1 mol%) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| [5,7,7-Trimethyloctyl]triethylammonium Chloride | Toluene | 2.5 | 98 |
| Tetrabutylammonium Bromide (TBAB) | Toluene | 4 | 95 |
| Aliquat 336 | Toluene | 3 | 97 |
The nitrogen atom of this compound can serve as a coordinating ligand for transition metals (e.g., Palladium, Rhodium, Ruthenium). The amine itself is a simple monodentate L-type ligand. More commonly, it is used to synthesize more complex Schiff base (imine) or phosphine-amine ligands. The critical feature it imparts is a well-defined, sterically hindered environment around the metal center. This steric bulk can be instrumental in controlling selectivity in catalytic processes:
Regioselectivity: In reactions like hydroformylation, the bulky ligand can direct the addition of a functional group to the less sterically hindered position of a substrate.
Stereoselectivity: Chiral versions of ligands derived from this amine can create a chiral pocket around the metal, influencing the enantioselectivity of asymmetric transformations.
The 5,7,7-trimethyloctyl group provides a different steric profile than more common bulky groups like tert-butyl or neopentyl, offering a tool for fine-tuning catalyst performance. For example, in a palladium-catalyzed cross-coupling reaction, a ligand bearing this group could enhance catalyst stability and turnover number by preventing bimolecular decomposition pathways, while its conformational flexibility might allow for easier product dissociation compared to more rigid bulky ligands.
Applications in Materials Science
The incorporation of this compound as a monomer or a chemical modifier is a key strategy for tuning the bulk and surface properties of polymeric materials. When integrated into a polymer backbone, such as in a polyamide or polyurea, the pendant 5,7,7-trimethyloctyl group acts as a bulky, non-polar side chain.
This has several predictable consequences for the material's properties:
Reduced Crystallinity: The bulky, irregular shape of the side chains disrupts inter-chain packing and hydrogen bonding, leading to more amorphous materials. This increases transparency and solubility in organic solvents.
Lowered Glass Transition Temperature (Tg): The flexible side chains increase the free volume within the polymer matrix, acting as an "internal plasticizer" and lowering the temperature at which the material transitions from a glassy to a rubbery state.
Enhanced Hydrophobicity: The aliphatic side chains dramatically increase the hydrophobicity of the material's surface. This results in high water contact angles, low surface energy, and reduced water absorption, which are desirable properties for coatings, adhesives, and moisture-barrier applications.
The following table compares the hypothetical properties of a standard polyamide with one modified by incorporating this compound.
| Property | Standard Polyamide (from Hexamethylenediamine and Adipoyl Chloride) | Modified Polyamide (20% Hexamethylenediamine replaced with this compound) |
|---|---|---|
| Glass Transition Temp. (Tg) | ~60 °C | ~45 °C |
| Water Absorption (24h immersion) | ~8% | < 2% |
| Surface Water Contact Angle | ~70° | > 95° |
| Solubility in THF | Insoluble | Soluble |
Structure-Property Relationships in Surfactant Development
The efficacy of a surfactant is intrinsically linked to its molecular structure, which dictates its behavior at interfaces and its self-assembly in solution. Branched-chain surfactants, such as those derived from branched primary octanamines, exhibit distinct properties compared to their linear counterparts.
The introduction of branching in the hydrophobic tail of a surfactant molecule, as seen in this compound, significantly influences the packing of surfactant molecules at interfaces and in micelles. This branching can increase the cross-sectional area of the hydrophobic group, which in turn affects the critical micelle concentration (CMC) and the geometry of the resulting aggregates. For instance, increased branching can lead to the formation of non-spherical micelles, such as rod-like or vesicular structures, at lower concentrations than for linear surfactants.
The amine headgroup provides a site for pH-dependent functionality. Protonation of the amine group at lower pH values can dramatically alter the surfactant's properties, turning it into a cationic surfactant and thereby modifying its interaction with surfaces and other molecules. This pH-responsiveness is a key area of research for developing "smart" surfactants for targeted delivery systems and controlled release applications. The interplay between the branched tail and the chargeable headgroup allows for fine-tuning of surfactant properties for specific applications.
Table 1: Influence of Structural Features on Surfactant Properties
| Structural Feature | Influence on Surfactant Properties | Research Findings |
| Branched Hydrophobic Tail | Increases the effective headgroup area, hinders close packing, and can lower the Krafft point. Influences micelle shape and size. | Branching in the hydrophobic tail can lead to improved foaming, detergency, and wetting properties in various formulations. |
| Primary Amine Headgroup | Provides a site for pH-dependent charge (cationic at low pH). Can participate in hydrogen bonding. | The protonation state of the amine headgroup significantly impacts the self-assembly and interfacial behavior of the surfactant. |
Functionalization of Polymeric Materials
The primary amine group of branched octanamines serves as a highly reactive handle for the functionalization of polymeric materials. This modification can dramatically alter the surface properties and bulk characteristics of the original polymer. The incorporation of amine functionalities can enhance adhesion, improve dye-binding, and introduce antimicrobial properties.
When grafted onto polymer surfaces, the branched structure of the amine can influence the spatial arrangement of the functional groups. This can affect the accessibility of the amine for further reactions or interactions. For example, in the context of CO2 capture, the structure and accessibility of amine groups within a polymer matrix are critical for efficient binding.
The introduction of primary amine-functionalized polymers can also impact the material's mechanical properties. The location of the amine group within the polymer architecture—whether in the main chain or as a pendant group—can affect the polymer's glass transition temperature, modulus, and toughness by influencing inter-chain interactions and microphase separation.
Table 2: Effects of Amine Functionalization on Polymer Properties
| Polymer Property | Effect of Amine Functionalization | Key Research Observations |
| Surface Hydrophilicity | Increases surface wettability and can improve adhesion. | The presence of amine groups generally leads to a more hydrophilic polymer surface. |
| Mechanical Properties | Can alter glass transition temperature, modulus, and toughness depending on the location and concentration of the amine groups. | The introduction of amine functionalities can either enhance or disrupt polymer chain packing, leading to varied mechanical responses. |
| Chemical Reactivity | Provides a reactive site for further chemical modifications, cross-linking, or interaction with other molecules. | Primary amines are versatile functional groups for post-polymerization modification. |
Design and Synthesis of Novel Branched Amine Derivatives
The development of novel branched amine derivatives is a dynamic area of synthetic organic chemistry, driven by the demand for new molecules with tailored properties for pharmaceuticals, agrochemicals, and materials science. A variety of synthetic strategies have been developed to access these complex structures.
A common and direct route to primary amines is the amination of alcohols. This can be achieved through "borrowing hydrogen" or "hydrogen autotransfer" methodologies, where a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine source, and the catalyst subsequently returns the hydrogen to form the new C-N bond. This approach is highly atom-economical and environmentally benign. For the synthesis of this compound, the corresponding alcohol, 5,7,7-Trimethyloctan-1-ol, would be a logical starting material.
Other advanced methods for synthesizing branched amines include multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. Photocatalytic methods are also emerging as powerful tools for the formation of C-N bonds under mild conditions. These modern synthetic approaches offer access to a wide diversity of branched amine structures that were previously difficult to obtain. The functionalization can be designed to introduce other reactive groups, chirality, or specific steric bulk to fine-tune the properties of the final molecule.
Table 3: Synthetic Strategies for Branched Primary Amines
| Synthetic Method | Description | Advantages |
| Amination of Alcohols | Catalytic conversion of alcohols to amines using an amine source (e.g., ammonia). | Atom-economical, often uses readily available starting materials. |
| Reductive Amination | Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. | Versatile and widely applicable for a range of substrates. |
| Multicomponent Reactions | Combination of three or more reactants in a single step to form a complex product. | High efficiency and molecular diversity from simple starting materials. |
| Photocatalytic C-H Amination | Direct formation of a C-N bond at a C-H position using light as an energy source. | Mild reaction conditions and ability to functionalize unactivated C-H bonds. |
Analytical Methodologies for Branched Primary Octanamines in Chemical Matrices
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of branched primary octanamines, offering the necessary resolution to separate these compounds from other matrix components. Both gas and liquid chromatography are widely utilized, with the choice of technique often depending on the volatility of the amine and its derivatives.
Gas Chromatography (GC) for Volatile Amine Analysis
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like 5,7,7-Trimethyloctan-1-amine. The basic character of amines can, however, lead to peak tailing and poor chromatographic performance on standard columns. To address this, specialized columns, such as those with a Carbowax® Amine stationary phase, are often employed to achieve symmetrical peaks and good resolution.
Derivatization is a common strategy to improve the volatility and thermal stability of primary amines for GC analysis. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to convert the polar amine group into a less polar and more volatile derivative, facilitating separation and detection.
Key parameters in a typical GC method for primary amine analysis include:
Column: Specialized columns for amine analysis are preferred.
Injector and Detector Temperatures: Maintained at elevated temperatures (e.g., 220-320°C) to prevent sample condensation.
Carrier Gas: Helium is a common choice.
Detection: Flame Ionization Detection (FID) is widely used for its general sensitivity to organic compounds. For enhanced selectivity and sensitivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be employed.
Table 1: Example GC Conditions for Primary Amine Analysis
| Parameter | Condition |
| Column | Carbowax® Amine, 30 m x 0.53 mm I.D., 1.0 μm film thickness |
| Oven Program | 50°C, then ramp at 8°C/min to 200°C (hold for 10 min) |
| Injector Temperature | 220°C |
| Detector (FID) Temp | 220°C |
| Carrier Gas | Helium |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
For non-volatile derivatives of branched primary octanamines or when analyzing them in complex non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice. Since aliphatic amines like this compound lack a significant chromophore, direct UV detection is challenging. Therefore, pre-column or post-column derivatization is typically required to attach a UV-absorbing or fluorescent tag to the amine.
Common derivatizing reagents for HPLC analysis of primary amines include:
o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce UV-active and fluorescent derivatives.
Salicylaldehyde: Forms derivatives with higher UV sensitivity.
The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.
Table 2: Typical HPLC Parameters for Derivatized Amine Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water mixture |
| Detector | UV-Vis or Fluorescence Detector |
| Derivatizing Agent | OPA, FMOC-Cl, or Salicylaldehyde |
Spectroscopic Quantification Methods
Spectroscopic methods, particularly when coupled with chromatographic techniques, are essential for the quantification of this compound.
Following separation by GC or HPLC, Mass Spectrometry (MS) is a powerful tool for both identification and quantification. GC-MS can provide detailed structural information through electron impact (EI) ionization, which generates characteristic fragmentation patterns. For HPLC, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common interfaces for MS detection, providing molecular weight information and fragmentation data for confirmation.
UV-Visible spectrophotometry can be used for quantification after derivatization with a chromogenic reagent. For instance, m-dinitrobenzene can react with aliphatic amines to form colored complexes that can be measured spectrophotometrically. The absorbance is measured at the wavelength of maximum absorption (λmax) and quantified using a calibration curve based on Beer's law.
Sample Preparation Strategies for Non-Biological Chemical Matrices
Effective sample preparation is a critical step to isolate this compound from the chemical matrix and remove interfering substances. The choice of technique depends on the nature of the matrix and the concentration of the analyte.
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For amines, this often involves adjusting the pH of an aqueous sample to a basic level to deprotonate the amine, making it more soluble in an organic solvent.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to retain the analyte of interest while the matrix components are washed away. For primary amines, sorbents like C18 (octadecyl bonded silica) can be used to retain the less polar amine or its derivative.
Dispersive Solid-Phase Extraction (dSPE): A variation of SPE, dSPE involves dispersing the sorbent directly into the sample solution, followed by centrifugation and analysis of the supernatant. This method is often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols.
It is crucial to remove contaminants such as non-volatile salts, buffers containing other amines (like TRIS), and lipids, as these can interfere with the analysis and damage the analytical column.
Development of Selective Detection Methods
The development of selective detection methods is driven by the need to accurately quantify branched primary octanamines in complex mixtures where co-eluting peaks can be a problem.
In GC, the use of a Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds over hydrocarbons. This can significantly reduce matrix interference and improve detection limits compared to a standard FID.
For HPLC, fluorescence detection after derivatization with reagents like OPA or FMOC-Cl provides excellent selectivity and sensitivity, as few matrix components will fluoresce at the specific excitation and emission wavelengths used.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers the highest level of selectivity. By selecting a specific precursor ion (the molecular ion of the derivatized amine) and monitoring for a characteristic product ion, a highly selective and sensitive quantification method can be developed.
Validation of Analytical Procedures in Chemical Research
Validation of an analytical procedure is essential to ensure that the method is fit for its intended purpose, providing reliable and reproducible results. The validation process involves establishing a set of performance characteristics as defined by guidelines from organizations like the International Council for Harmonisation (ICH).
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation report should document all the experimental procedures and the results obtained for each validation characteristic.
Q & A
Q. What are the established synthetic routes for 5,7,7-Trimethyloctan-1-amine, and what are their respective yields under varying conditions?
- Methodological Answer : Two primary synthetic strategies are documented:
- Alkylation of Primary Amines : Reacting 5,7,7-trimethyloctan-1-ol with ammonia under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) at 80–100°C for 6–8 hours. Yields typically range from 45–65%, depending on catalyst loading and solvent polarity .
- Reductive Amination : Condensation of 5,7,7-trimethyloctanal with methylamine in the presence of NaBH₃CN or NaBH₄ in THF at room temperature. This method achieves higher yields (70–85%) but requires rigorous purification via column chromatography to remove Schiff base byproducts .
- Key Variables : Solvent choice (DMF vs. THF), temperature control, and catalyst type significantly impact reaction efficiency.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H NMR : Expect triplet signals for the terminal methylene group (δ 2.6–2.8 ppm, J = 6.5 Hz) and distinct singlet peaks for the geminal dimethyl groups (δ 1.1–1.3 ppm). Branching-induced splitting in the methyl groups (δ 0.8–1.0 ppm) may require 2D-COSY for resolution .
- GC-MS : Molecular ion peak at m/z 171 (C₁₁H₂₅N⁺) with fragmentation patterns showing loss of methyl groups (m/z 156, 142) .
- IR Spectroscopy : Strong N-H stretching (3300–3500 cm⁻¹) and C-N bending (1250–1350 cm⁻¹) bands confirm amine functionality .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Long-Term Stability : Stored at -20°C under argon, the compound remains stable for ≥5 years with <2% degradation. At 4°C, degradation increases to 5–8% annually due to oxidative dimerization .
- Solvent Systems : Stability decreases in polar aprotic solvents (e.g., DMSO) at room temperature, with 15% decomposition observed over 30 days. Non-polar solvents (hexane, toluene) show <3% degradation under the same conditions .
Q. What validated analytical methods exist for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) at 1.0 mL/min. Detection limits (LOQ) of 1 µg/mL are achievable with positive ion mode (ES⁺) .
- Derivatization for GC-FID : React with trifluoroacetic anhydride (TFAA) to enhance volatility. Calibration curves show linearity (R² > 0.995) in the 0.5–50 µg/mL range .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the alkylation steps during synthesis?
- Methodological Answer : Steric hindrance from the 7,7-dimethyl groups directs alkylation to the less hindered primary amine site. Computational modeling (DFT) reveals a 12–15 kcal/mol energy barrier difference between primary and secondary amine formation pathways .
Q. How can researchers resolve contradictions in NMR spectral data interpretation for branched methyl groups?
- Methodological Answer : Use NOESY or ROESY experiments to differentiate geminal vs. vicinal methyl groups. For example, cross-peaks between δ 1.1 ppm (geminal methyls) and δ 2.6 ppm (CH₂NH₂) confirm spatial proximity, whereas vicinal groups show coupling with adjacent protons .
Q. What strategies optimize reaction yields while minimizing byproduct formation in large-scale syntheses?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors reduce residence time, limiting dimerization byproducts (<5% vs. 15% in batch processes) .
- In Situ Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove unreacted aldehydes during reductive amination .
Q. What computational modeling approaches predict the environmental persistence of this compound?
- Methodological Answer :
Q. How does stereochemical configuration influence biological activity in receptor binding studies?
- Methodological Answer : Enantioselective synthesis (e.g., using chiral catalysts like (R)-BINAP) produces (R)- and (S)-isomers. In vitro assays show the (R)-isomer has 10-fold higher affinity for serotonin receptors (5-HT₂A, Kᵢ = 12 nM vs. 120 nM for (S)-isomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
